Cas no 1784465-69-5 (5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid)
5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid
- 1784465-69-5
- AKOS024058778
- EN300-1696715
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- Inchi: 1S/C5H3F2NO2S/c6-3(7)2-1-8-4(11-2)5(9)10/h1,3H,(H,9,10)
- InChI Key: JISARHGHIQFCKY-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=NC=C1C(F)F
Computed Properties
- Exact Mass: 178.98525584g/mol
- Monoisotopic Mass: 178.98525584g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 78.4Ų
5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1696715-1g |
5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid |
1784465-69-5 | 1g |
$1070.0 | 2023-09-20 | ||
| Enamine | EN300-1696715-5g |
5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid |
1784465-69-5 | 5g |
$3105.0 | 2023-09-20 | ||
| Enamine | EN300-1696715-10g |
5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid |
1784465-69-5 | 10g |
$4606.0 | 2023-09-20 | ||
| Enamine | EN300-1696715-0.05g |
5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid |
1784465-69-5 | 0.05g |
$900.0 | 2023-09-20 | ||
| Enamine | EN300-1696715-0.1g |
5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid |
1784465-69-5 | 0.1g |
$943.0 | 2023-09-20 | ||
| Enamine | EN300-1696715-0.25g |
5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid |
1784465-69-5 | 0.25g |
$985.0 | 2023-09-20 | ||
| Enamine | EN300-1696715-0.5g |
5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid |
1784465-69-5 | 0.5g |
$1027.0 | 2023-09-20 | ||
| Enamine | EN300-1696715-1.0g |
5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid |
1784465-69-5 | 1g |
$1070.0 | 2023-06-04 | ||
| Enamine | EN300-1696715-2.5g |
5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid |
1784465-69-5 | 2.5g |
$2100.0 | 2023-09-20 | ||
| Enamine | EN300-1696715-5.0g |
5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid |
1784465-69-5 | 5g |
$3105.0 | 2023-06-04 |
5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid
Comprehensive Overview of 5-(Difluoromethyl)-1,3-thiazole-2-carboxylic Acid (CAS No. 1784465-69-5)
5-(Difluoromethyl)-1,3-thiazole-2-carboxylic acid (CAS No. 1784465-69-5) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiazole derivative is characterized by its unique difluoromethyl group, which enhances its metabolic stability and bioavailability. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
The structural features of 5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid make it a versatile intermediate in organic synthesis. Its carboxylic acid moiety allows for easy derivatization, enabling the creation of amides, esters, and other functionalized compounds. This adaptability has led to its use in high-throughput screening libraries and medicinal chemistry projects. Recent studies highlight its role in optimizing lead compounds for improved pharmacokinetic properties.
In the context of sustainable chemistry, 5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid aligns with the growing demand for green synthetic methods. Researchers are investigating catalytic fluorination techniques to produce such fluorinated scaffolds more efficiently, reducing waste and energy consumption. This trend reflects broader industry shifts toward environmentally friendly processes, a topic frequently searched in academic and industrial forums.
The compound’s bioisosteric potential is another area of interest. By replacing hydrogen or hydroxyl groups with difluoromethyl units, scientists can modulate drug-target interactions while maintaining efficacy. This strategy is particularly relevant in CNS drug development, where blood-brain barrier permeability is critical. Online discussions often query how fluorination impacts molecular properties, making this a timely subtopic.
Analytical characterization of CAS No. 1784465-69-5 typically involves NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These techniques ensure batch consistency, a priority for contract research organizations (CROs) and API manufacturers. Searches for quality control protocols related to fluorinated compounds have surged, underscoring the need for detailed documentation.
From a commercial perspective, 5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid is available through specialized chemical suppliers catering to life sciences sectors. Pricing and bulk availability are common search queries, reflecting its niche but growing demand. Regulatory compliance, such as REACH and GMP standards, further influences procurement decisions.
Future applications may expand into material science, where fluorinated thiazoles could contribute to organic electronics or liquid crystal formulations. As AI-driven drug design accelerates, computational studies on this compound’s conformational flexibility may unlock new therapeutic avenues—a hot topic in cheminformatics communities.
In summary, 5-(difluoromethyl)-1,3-thiazole-2-carboxylic acid exemplifies the intersection of fluorine chemistry and heterocyclic innovation. Its multifaceted utility ensures continued relevance across R&D landscapes, addressing both current challenges and emerging opportunities in small-molecule therapeutics and beyond.
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